![molecular formula C13H9N3O3 B2409619 7-氧代-5-苯基-4H-吡唑并[1,5-a]嘧啶-2-甲酸 CAS No. 632365-48-1](/img/structure/B2409619.png)

7-氧代-5-苯基-4H-吡唑并[1,5-a]嘧啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

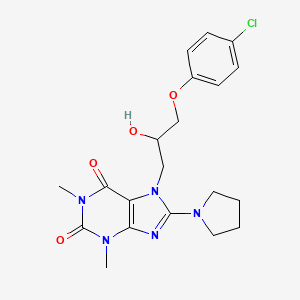

“7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .

Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The synthesis convention of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D. Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.23 . Its photophysical properties can be tuned, with electron-donating groups (EDGs) at position 7 on the fused ring improving both the absorption and emission behaviors .科学研究应用

血管紧张素II受体拮抗剂

7-氧代-5-苯基-4H-吡唑并[1,5-a]嘧啶衍生物已被探索为有效的血管紧张素II(AII)受体拮抗剂。吡唑并[1,5-a]嘧啶结构的修饰,特别是在3位和5位,对于增强其体外和口服活性至关重要。这些衍生物被合成并显示出显着的AII受体拮抗特性,表明在高血压和相关心血管疾病中具有潜在应用 (Shiota et al., 1999).

杂环化合物的合成

该化合物已被用于1-和4-取代的7-氧代吡唑并[1,5-a]嘧啶-3-甲酰胺的区域选择性合成中。这个过程涉及复杂的化学反应,突出了该化合物在创建具有潜在药物和材料科学应用的多种杂环结构方面的多功能性 (Drev et al., 2014).

抗癌和抗炎剂

一些7-氧代-5-苯基-4H-吡唑并[1,5-a]嘧啶的衍生物已被合成并评估为抗癌和抗5-脂氧合酶剂。这表明在癌症治疗和炎症管理中具有潜在的治疗应用 (Rahmouni et al., 2016).

超分子聚集和构象研究

对噻唑并[3,2-a]嘧啶(与7-氧代-5-苯基-4H-吡唑并[1,5-a]嘧啶在结构上相关)的研究提供了对这些化合物的超分子聚集和构象特征的见解。这项研究对于理解化学行为和在分子工程中的潜在应用很有价值 (Nagarajaiah & Begum, 2014).

稠合杂环体系的合成

该化合物已被用于合成7-氨基-3-(3-甲基-5-氧代-1-苯基-2-吡唑啉-4-基)-5-芳基-5H-噻唑并[3,2-a]嘧啶-6-甲酸乙酯,从而形成各种稠合杂环体系。这些合成的化合物显示出显着的生物活性,表明它们在药物应用中的用途 (Youssef et al., 2013).

腺苷受体拮抗剂

7-氧代取代的吡唑并[4,3-d]嘧啶衍生物的进一步结构改进导致了针对人A3腺苷受体的高效和选择性拮抗剂的开发。这在腺苷受体调节相关的治疗领域具有影响 (Squarcialupi et al., 2016).

作用机制

Target of Action

Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They are used as fluorescent molecules for studying the dynamics of intracellular processes and the progress of organic materials .

Mode of Action

It’s known that the presence of electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improves both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electronic transitions, affecting their optical properties.

Biochemical Pathways

As a member of the pyrazolo[1,5-a]pyrimidines family, this compound has significant photophysical properties . This suggests that it might affect biochemical pathways related to light absorption and emission, such as those involved in fluorescence microscopy or other optical applications.

Result of Action

Given its photophysical properties , it can be inferred that this compound might affect the optical properties of cells or molecules, potentially making them more visible under certain types of microscopy or other optical imaging techniques.

Action Environment

It’s known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned , suggesting that changes in the environment, such as pH or temperature, might affect the compound’s action.

未来方向

The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests potential future directions in the development of new probes and applications in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

属性

IUPAC Name |

7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-12-7-9(8-4-2-1-3-5-8)14-11-6-10(13(18)19)15-16(11)12/h1-7,15H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBQMSCDSUNRQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=C(N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2409544.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409545.png)

![2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid](/img/structure/B2409548.png)

![2-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2409550.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2409552.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2409554.png)

![ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2409556.png)

![2-(2-Chlorophenyl)-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-YL)methyl]acetamide](/img/structure/B2409558.png)

![4-(Prop-2-enoylamino)-N-[2-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethyl]benzamide](/img/structure/B2409559.png)